molecular formula C20H22N4O6S2 B6481544 4-(diethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-72-4

4-(diethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6481544
CAS No.: 886909-72-4
M. Wt: 478.5 g/mol
InChI Key: FHXBVCWBFCPQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-methanesulfonylphenyl group at the 5-position and a diethylsulfamoyl moiety at the 4-position of the benzamide ring. Structural analogs of this compound have demonstrated activity against fungal pathogens and enzymes like thioredoxin reductase (Trr1) .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-4-24(5-2)32(28,29)17-12-6-14(7-13-17)18(25)21-20-23-22-19(30-20)15-8-10-16(11-9-15)31(3,26)27/h6-13H,4-5H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXBVCWBFCPQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Antifungal Activity

Several 1,3,4-oxadiazole derivatives share structural similarities and biological targets:

Compound Name Substituents (Benzamide/Oxadiazole) Biological Activity (IC50/EC50) Key Findings References
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl)sulfamoyl / 4-Methoxyphenylmethyl Antifungal (C. albicans) Inhibits Trr1; MIC = 1.56 µg/mL (fluconazole-resistant strains)
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl)sulfamoyl / Furan-2-yl Antifungal (C. albicans) MIC = 3.12 µg/mL; synergistic with fluconazole
Target Compound : 4-(Diethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Diethylsulfamoyl / 4-Methanesulfonylphenyl Data not reported Hypothesized to inhibit Trr1 due to structural similarity to LMM5/LMM11 N/A

Key Observations :

  • LMM5 and LMM11 exhibit potent antifungal activity via Trr1 inhibition, with LMM5 showing higher efficacy against resistant strains .
  • The 4-methanesulfonylphenyl substituent in the target compound may enhance target binding compared to LMM11’s furan-2-yl group due to stronger electron-withdrawing effects.

Key Observations :

  • Halogenated analogs (e.g., bromo substituents) are synthesized with higher yields (up to 60%) compared to bulkier groups like tetrahydronaphthalen-2-yl (15%) .
  • The target compound’s methanesulfonylphenyl group may confer better solubility than non-polar substituents (e.g., furan-2-yl in LMM11) due to its polar sulfonyl moiety.
Pharmacokinetic and Target-Specific Comparisons
  • N-[5-(4-Methylsulfonylphenyl)-1,3,4-Oxadiazol-2-yl]-4-(Pyrrolidin-1-ylsulfonyl)Benzamide ():
    • Molecular weight: 476.522 g/mol (vs. target compound’s estimated ~480 g/mol).
    • The pyrrolidinylsulfonyl group may enhance blood-brain barrier penetration compared to diethylsulfamoyl .
  • 4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide ():
    • Larger dipropylsulfamoyl substituent increases lipophilicity (LogP ~3.5) compared to diethylsulfamoyl (LogP ~2.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.